N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
CAS No.: 2548985-65-3
Cat. No.: VC11814189
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-65-3 |
|---|---|
| Molecular Formula | C13H18N6O2S |
| Molecular Weight | 322.39 g/mol |
| IUPAC Name | N-methyl-N-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)4-9-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17) |
| Standard InChI Key | AUWXXRDVRAKQBU-UHFFFAOYSA-N |
| SMILES | CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4 |
| Canonical SMILES | CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Basic Properties
N-Methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a heterocyclic compound with a molecular formula of and a molecular weight of 322.39 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex architecture, which includes a purine core, an azetidine ring, a cyclopropane sulfonamide group, and a methyl substituent.
Structural Composition
The compound’s structure comprises three distinct moieties:
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Purine scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9. The 6-position is substituted with an azetidine ring.
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Azetidine ring: A four-membered saturated nitrogen-containing heterocycle attached to the purine’s 6-position. The azetidine’s 3-position is further functionalized with a methylcyclopropanesulfonamide group.
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Cyclopropanesulfonamide: A strained cyclopropane ring linked to a sulfonamide group, which is N-methylated to enhance lipophilicity and metabolic stability.
Table 1 summarizes key physicochemical properties derived from computational and experimental data:
| Property | Value |
|---|---|
| CAS Number | 2548985-65-3 |
| Molecular Formula | |
| Molecular Weight | 322.39 g/mol |
| Hydrogen Bond Donors | 3 (NH groups) |
| Hydrogen Bond Acceptors | 8 (N, O, S atoms) |
| Topological Polar Surface Area | 144 Ų (estimated) |
Structural and Stereochemical Analysis
Purine-Azetidine Connectivity
The purine moiety’s 6-position is covalently bonded to the azetidine ring’s nitrogen atom, forming a C–N linkage. This substitution pattern is critical for mimicking endogenous purine nucleosides, potentially enabling interactions with adenosine receptors or purine-metabolizing enzymes. The azetidine’s constrained geometry may influence the compound’s binding affinity by pre-organizing the molecule into a bioactive conformation.
Cyclopropane Sulfonamide Functionalization
The cyclopropane ring introduces angular strain, which can enhance binding selectivity by reducing conformational flexibility. The sulfonamide group () contributes hydrogen-bonding capabilities and acidity (), favoring interactions with basic residues in enzymatic active sites. N-Methylation of the sulfonamide mitigates its polarity, improving membrane permeability.
Synthesis and Characterization
Analytical Data
Key characterization methods likely include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent connectivity.
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High-Resolution Mass Spectrometry (HRMS): Verification of the molecular ion ().
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X-ray Diffraction: Resolving stereochemistry and crystal packing.
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